4-Isopropylbenzaldehyde {5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}hydrazone
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Overview
Description
4-Isopropylbenzaldehyde {5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}hydrazone is a complex organic compound with a molecular formula of C21H18BrN3O3S . This compound is notable for its intricate structure, which includes a benzodioxole ring, a thiazolidinone ring, and a hydrazone linkage. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylbenzaldehyde {5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}hydrazone typically involves multiple steps:
Formation of the Benzodioxole Ring: The initial step involves the synthesis of the benzodioxole ring, which can be achieved through the bromination of 1,3-benzodioxole.
Synthesis of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde under acidic conditions.
Condensation Reaction: The final step involves the condensation of 4-isopropylbenzaldehyde with the synthesized thiazolidinone derivative in the presence of a suitable catalyst to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Isopropylbenzaldehyde {5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: Halogen substitution reactions can occur at the bromine site on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen substitution can be achieved using reagents like sodium iodide in acetone.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Results in the formation of amines.
Substitution: Leads to the formation of halogen-substituted derivatives.
Scientific Research Applications
4-Isopropylbenzaldehyde {5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}hydrazone has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications: Explored for its use in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Isopropylbenzaldehyde {5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}hydrazone involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropylbenzaldehyde {5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}hydrazone
- 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the isopropyl group and the hydrazone linkage. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C21H18BrN3O3S |
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Molecular Weight |
472.4 g/mol |
IUPAC Name |
(2E,5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18BrN3O3S/c1-12(2)14-5-3-13(4-6-14)10-23-25-21-24-20(26)19(29-21)8-15-7-17-18(9-16(15)22)28-11-27-17/h3-10,12H,11H2,1-2H3,(H,24,25,26)/b19-8+,23-10+ |
InChI Key |
LYYOUTPQNIRRCE-VQTCCRQESA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)/C(=C\C3=CC4=C(C=C3Br)OCO4)/S2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(=CC3=CC4=C(C=C3Br)OCO4)S2 |
Origin of Product |
United States |
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